molecular formula C41H63NO14S B12420675 Eribulin-d3 (mesylate)

Eribulin-d3 (mesylate)

Cat. No.: B12420675
M. Wt: 829.0 g/mol
InChI Key: QAMYWGZHLCQOOJ-OGUHGQNFSA-N
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Description

Eribulin-d3 (mesylate) is a deuterated form of eribulin mesylate, a synthetic analogue of halichondrin B, which is a natural product isolated from the marine sponge Halichondria okadai. Eribulin mesylate is a microtubule-targeting agent used primarily in the treatment of metastatic breast cancer . The deuterated form, Eribulin-d3 (mesylate), is used in research to study the pharmacokinetics and metabolism of eribulin mesylate.

Preparation Methods

Synthetic Routes and Reaction Conditions

Eribulin mesylate is synthesized through a complex multi-step process starting from halichondrin B. The synthesis involves the formation of a macrocyclic ketone structure, which is crucial for its biological activity . The deuterated form, Eribulin-d3 (mesylate), is prepared by incorporating deuterium atoms into specific positions of the eribulin mesylate molecule. This is typically achieved through the use of deuterated reagents and solvents during the synthesis process .

Industrial Production Methods

The industrial production of Eribulin-d3 (mesylate) follows similar synthetic routes as eribulin mesylate but requires additional steps to ensure the incorporation of deuterium atoms. This involves the use of deuterated starting materials and careful control of reaction conditions to achieve the desired isotopic purity .

Chemical Reactions Analysis

Types of Reactions

Eribulin-d3 (mesylate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may yield deuterated alcohols or amines .

Scientific Research Applications

Eribulin-d3 (mesylate) has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Eribulin-d3 (mesylate) is unique due to its deuterated nature, which allows for detailed pharmacokinetic and metabolic studies. Unlike other microtubule-targeting agents, eribulin mesylate has a distinct mechanism of action that involves the inhibition of microtubule growth without affecting the shortening phase .

Properties

Molecular Formula

C41H63NO14S

Molecular Weight

829.0 g/mol

IUPAC Name

(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,31R,32S,33R,35R,36S)-20-[(2S)-3-amino-2-hydroxypropyl]-14-methyl-8,15-dimethylidene-21-(trideuteriomethoxy)-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-24-one;methanesulfonic acid

InChI

InChI=1S/C40H59NO11.CH4O3S/c1-19-11-24-5-7-28-20(2)12-26(45-28)9-10-40-17-33-36(51-40)37-38(50-33)39(52-40)35-29(49-37)8-6-25(47-35)13-22(42)14-27-31(16-30(46-24)21(19)3)48-32(34(27)44-4)15-23(43)18-41;1-5(2,3)4/h19,23-39,43H,2-3,5-18,41H2,1,4H3;1H3,(H,2,3,4)/t19-,23+,24+,25-,26+,27+,28+,29+,30-,31+,32-,33-,34-,35+,36+,37+,38-,39+,40+;/m1./s1/i4D3;

InChI Key

QAMYWGZHLCQOOJ-OGUHGQNFSA-N

Isomeric SMILES

[2H]C([2H])([2H])O[C@@H]1[C@H]2CC(=O)C[C@H]3CC[C@H]4[C@H](O3)[C@H]5[C@H]6[C@@H](O4)[C@@H]7[C@H](O6)C[C@@](O7)(O5)CC[C@H]8CC(=C)[C@@H](O8)CC[C@H]9C[C@H](C(=C)[C@H](O9)C[C@@H]2O[C@@H]1C[C@@H](CN)O)C.CS(=O)(=O)O

Canonical SMILES

CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)CC9C(CC(C1=C)O2)OC(C9OC)CC(CN)O.CS(=O)(=O)O

Origin of Product

United States

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